molecular formula C8H10BrNO2S B185145 N-(4-bromophenyl)ethanesulfonamide CAS No. 57616-20-3

N-(4-bromophenyl)ethanesulfonamide

Cat. No.: B185145
CAS No.: 57616-20-3
M. Wt: 264.14 g/mol
InChI Key: SVNPZSSGWFEJDU-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)ethanesulfonamide is an organic compound with the molecular formula C8H10BrNO2S It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)ethanesulfonamide typically involves the reaction of 4-bromoaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromoaniline+ethanesulfonyl chlorideThis compound+HCl\text{4-bromoaniline} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromoaniline+ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high product yields.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted ethanesulfonamide derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acid derivatives.

Scientific Research Applications

N-(4-Bromophenyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)ethanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)ethanesulfonamide
  • N-(4-fluorophenyl)ethanesulfonamide
  • N-(4-iodophenyl)ethanesulfonamide

Comparison: N-(4-bromophenyl)ethanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-bromophenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNPZSSGWFEJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354261
Record name N-(4-bromophenyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57616-20-3
Record name N-(4-Bromophenyl)ethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57616-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-bromophenyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethanesulfonyl chloride (2.1 mL, 22 mmol), and 4-bromoaniline (3.44 g, 20 mmol) in pyridine (35 mL) was stirred at room temperature for 2 hours. The reaction mixture was acidified with 1N HCl solution and extracted with ether. The combined organic layers were dried over magnesium sulfate, and concentrated. The solid was triturated with hexane to afford the title compound (4.85 g, 92%).
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

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